N-Desmethyl Terbinafine-d7
CAS No.: 1246833-28-2
Cat. No.: VC0030574
Molecular Formula: C20H23N
Molecular Weight: 284.454
* For research use only. Not for human or veterinary use.

CAS No. | 1246833-28-2 |
---|---|
Molecular Formula | C20H23N |
Molecular Weight | 284.454 |
IUPAC Name | (E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-6,6-dimethylhept-2-en-4-yn-1-amine |
Standard InChI | InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D |
Standard InChI Key | IZJZLXQHMWUCIC-YPEAPPCBSA-N |
SMILES | CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 |
Chemical Properties and Structure
N-Desmethyl Terbinafine-d7 is a stable isotope-labeled compound with seven deuterium atoms incorporated into the naphthalene ring structure of the parent molecule. This strategic deuterium labeling enables clear differentiation between the compound and its non-labeled counterpart in analytical procedures.
Basic Physical and Chemical Properties
N-Desmethyl Terbinafine-d7 has the following primary characteristics:
Property | Value |
---|---|
CAS Number | 1246833-28-2 |
Molecular Formula | C₂₀H₁₆D₇N |
Molecular Weight | 284.447 g/mol |
Accurate Mass | 284.227 |
IUPAC Name | (E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-6,6-dimethylhept-2-en-4-yn-1-amine |
The compound maintains the core structure of terbinafine with the notable absence of the N-methyl group, hence the "desmethyl" designation, and the inclusion of seven deuterium atoms replacing hydrogens in the naphthalene ring system . This particular labeling pattern provides a unique mass signature that makes it valuable for mass spectrometric applications. The compound retains the characteristic (E)-configuration at the double bond, which is important for maintaining structural similarity to the parent compound.
Structural Relationships
N-Desmethyl Terbinafine-d7 is directly related to terbinafine, an allylamine antifungal medication. While terbinafine contains an N-methyl group, N-Desmethyl Terbinafine-d7 lacks this methyl group and has deuterium labeling. This structural relationship makes it particularly useful for tracking the metabolism of terbinafine in biological systems .
Synthesis and Preparation
The synthesis of N-Desmethyl Terbinafine-d7 involves sophisticated chemical processes to achieve the selective deuterium labeling required for analytical applications.
Synthetic Routes
The synthesis typically involves modifying terbinafine through carefully controlled chemical reactions that replace specific hydrogen atoms with deuterium while also removing the N-methyl group. This process requires precise control of reaction conditions to ensure the desired level of deuterium incorporation and structural integrity. The synthetic pathway generally follows a route similar to that of terbinafine itself, which involves the reaction of 1,3-dichloropropene with neohexene through olefin metathesis, followed by reaction with a deuterated analog of naphthalenemethanamine .
Manufacturing Considerations
Applications in Analytical Chemistry
N-Desmethyl Terbinafine-d7 serves several critical functions in analytical chemistry, particularly in the development and validation of methods for detecting and quantifying terbinafine and its metabolites.
Use as an Internal Standard
The primary application of N-Desmethyl Terbinafine-d7 is as an internal standard in quantitative analytical methods, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling creates a compound that behaves nearly identically to N-desmethyl terbinafine in chromatographic systems but can be distinguished by mass spectrometry due to its different molecular weight. This property makes it ideal for compensating for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of analytical results.
Mass Spectrometric Parameters
In LC-MS/MS methods, N-Desmethyl Terbinafine-d7 exhibits specific fragmentation patterns that enable its reliable detection and quantification. The compound typically produces a characteristic transition of 299.2 > 121.0 when analyzed by tandem mass spectrometry . This distinct fragmentation pattern allows analysts to selectively monitor the compound even in complex biological matrices, making it an effective tool for method development and validation in pharmaceutical analysis.
Role in Pharmacokinetic Studies
N-Desmethyl Terbinafine-d7 plays a crucial role in pharmacokinetic investigations of terbinafine, contributing significantly to our understanding of the drug's metabolism and distribution.
Metabolite Tracking
As a deuterated analog of a primary terbinafine metabolite, N-Desmethyl Terbinafine-d7 enables researchers to accurately track and quantify metabolic pathways. Terbinafine undergoes extensive metabolism in the human body, with N-demethylation being one of the major metabolic routes . By using N-Desmethyl Terbinafine-d7 as a reference standard, researchers can precisely measure the formation of this metabolite in biological samples, providing valuable insights into the drug's pharmacokinetic profile.
Biotransformation Studies
Research has shown that terbinafine can be N-demethylated to desmethylterbinafine, which can be further metabolized through various pathways including hydroxylation to form desmethylhydroxyterbinafine . N-Desmethyl Terbinafine-d7 serves as an essential tool for investigating these biotransformation processes, helping researchers elucidate the complex metabolic pathways of terbinafine and assess the potential impact of genetic polymorphisms on drug metabolism.
Analytical Methods for Detection
Several sophisticated analytical methods have been developed for the detection and quantification of N-Desmethyl Terbinafine-d7 in various matrices.
Liquid Chromatography-Mass Spectrometry
LC-MS/MS represents the most commonly employed technique for analyzing N-Desmethyl Terbinafine-d7, offering excellent sensitivity and specificity. Multi-residue chiral liquid chromatography coupled with tandem mass spectrometry has been specifically developed for the combined separation of achiral and chiral antifungal agents, including terbinafine and its metabolites . These methods typically utilize specific mass transitions for selective detection, with N-Desmethyl Terbinafine-d7 monitored at 299.2 > 121.0 .
Chromatographic Parameters
For optimal separation of N-Desmethyl Terbinafine-d7 and related compounds, various chromatographic conditions have been established. These often involve the use of reversed-phase columns (commonly C18) with carefully optimized mobile phase compositions . Ion-pair chromatography has also been employed, utilizing reagents such as sodium-1-heptanesulphonate to improve the retention and separation of terbinafine and its metabolites .
Comparative Analysis with Related Compounds
Understanding the relationship between N-Desmethyl Terbinafine-d7 and structurally similar compounds provides valuable context for its applications and properties.
Relationship to Other Terbinafine Derivatives
N-Desmethyl Terbinafine-d7 is one of several important derivatives and metabolites of terbinafine. Other significant related compounds include N-Desmethylcarboxy Terbinafine-d7, Terbinafine-d7 Hydrochloride, and N-Nitroso N-desmethyl Terbinafine D7 . Each of these compounds serves specific roles in analytical chemistry and pharmacokinetic research, forming a comprehensive toolkit for investigating terbinafine metabolism and distribution.
Compound | Molecular Formula | Molecular Weight | Primary Use |
---|---|---|---|
N-Desmethyl Terbinafine-d7 | C₂₀H₁₆D₇N | 284.45 | Internal standard for metabolite quantification |
Terbinafine-d7 Hydrochloride | C₂₁H₁₈D₇N·HCl | 334.9 | Internal standard for parent drug quantification |
N-Desmethylcarboxy Terbinafine-d7 | C₂₀D₇H₁₄NO₂ | 314.429 | Internal standard for carboxylated metabolite |
N-Nitroso N-desmethyl Terbinafine-d7 | C₂₀H₁₅D₇N₂O | 313.44 | Internal standard for nitrosated metabolite |
Research Applications and Findings
N-Desmethyl Terbinafine-d7 has been employed in numerous research studies, contributing to significant findings in pharmaceutical and clinical research.
Pharmacokinetic Investigations
Research utilizing N-Desmethyl Terbinafine-d7 has enhanced our understanding of terbinafine pharmacokinetics. Studies have shown that terbinafine undergoes extensive metabolism, with approximately 80% eliminated in urine and the remainder in feces . N-desmethyl terbinafine has been identified as a primary metabolite, highlighting the importance of N-demethylation pathways in terbinafine clearance . The use of N-Desmethyl Terbinafine-d7 as an internal standard has enabled precise quantification of this metabolite, contributing to more accurate pharmacokinetic models.
Method Development Studies
Future Perspectives and Research Directions
As analytical technologies continue to advance, the applications of N-Desmethyl Terbinafine-d7 are likely to expand and evolve.
Emerging Analytical Techniques
Innovations in analytical instrumentation, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry, are enabling increasingly sensitive and specific detection of terbinafine metabolites . These advancements may lead to new applications for N-Desmethyl Terbinafine-d7 in metabolomic studies and personalized medicine approaches. Furthermore, the development of novel sample preparation techniques and automation strategies may enhance the efficiency and throughput of analytical methods employing this compound .
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